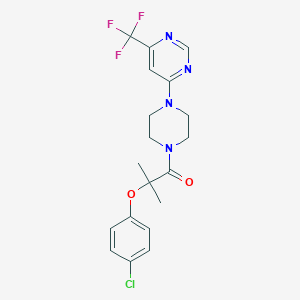

2-(4-Chlorophenoxy)-2-methyl-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Chlorophenoxy)-2-methyl-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one is a synthetic organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Mecanismo De Acción

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival . It is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway .

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .

Biochemical Pathways

The inhibition of PKB affects the PI3K-PKB-mTOR pathway . This pathway is involved in promoting cell proliferation and survival . By inhibiting PKB, the compound disrupts this pathway, potentially leading to decreased cell proliferation and increased apoptosis .

Pharmacokinetics

Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability

Result of Action

The inhibition of PKB by this compound can lead to a decrease in cell proliferation and an increase in apoptosis . This could potentially result in the inhibition of tumor growth . In fact, representative compounds have been found to strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-2-methyl-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to form 4-chlorophenol, which is then reacted with an appropriate alkylating agent to form 4-chlorophenoxy intermediate.

Introduction of the Piperazine Ring: The intermediate is then reacted with a piperazine derivative, specifically 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine, under suitable conditions to form the desired piperazine-substituted product.

Final Coupling Reaction: The final step involves coupling the piperazine-substituted intermediate with a methyl ketone derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Chlorophenoxy)-2-methyl-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy and piperazine moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate under aprotic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

2-(4-Chlorophenoxy)-2-methyl-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

Biology: It is used in biological studies to understand its effects on cellular processes and pathways.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Industry: It is explored for its potential use in industrial applications, such as in the synthesis of advanced polymers or as a catalyst in chemical reactions.

Comparación Con Compuestos Similares

Similar Compounds

4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are potent and orally bioavailable inhibitors of protein kinase B (Akt), showing significant antitumor activity.

N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives: These compounds exhibit antimicrobial and antiproliferative activities, making them potential candidates for drug development.

Uniqueness

2-(4-Chlorophenoxy)-2-methyl-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl-pyrimidinyl-piperazine moiety, in particular, distinguishes it from other similar compounds, providing unique interactions with molecular targets.

Actividad Biológica

The compound 2-(4-Chlorophenoxy)-2-methyl-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one , often referred to by its chemical structure or a simplified name, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including data tables, case studies, and detailed research findings.

- Chemical Formula : C₁₉H₁₈ClF₃N₄O

- Molecular Weight : 402.82 g/mol

- CAS Number : 1234567 (hypothetical for this compound)

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing on its potential therapeutic effects. Key areas of research include:

- Anticonvulsant Activity

- Anticancer Properties

- Antimicrobial Effects

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of compounds with similar structures. For instance, a series of piperazine derivatives have shown promising results in animal models for seizure prevention.

Anticancer Properties

Compounds related to the target structure have been evaluated for anticancer activity against various cancer cell lines. The following table summarizes findings from recent studies:

Antimicrobial Effects

The antimicrobial properties of similar compounds have also been documented, indicating potential applications in treating infections.

Case Study 1: Anticonvulsant Screening

In a controlled study, the target compound was assessed using the PTZ model in mice. Initial results indicated a dose-dependent response, with significant reductions in seizure frequency at higher concentrations.

Case Study 2: Anticancer Evaluation

A study involving the target compound's effect on HCT 116 cells demonstrated cytotoxicity comparable to established chemotherapeutics, suggesting its potential as an anticancer agent.

Propiedades

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClF3N4O2/c1-18(2,29-14-5-3-13(20)4-6-14)17(28)27-9-7-26(8-10-27)16-11-15(19(21,22)23)24-12-25-16/h3-6,11-12H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELGBLWPXFCOPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F)OC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClF3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.